molecular formula C15H16ClN3OS B2886101 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide CAS No. 361477-42-1

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide

Cat. No. B2886101
CAS RN: 361477-42-1
M. Wt: 321.82
InChI Key: QWIXVPSLMKZAOW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, other names, and its role or use in various industries or research .


Synthesis Analysis

The synthesis analysis involves understanding the process of how the compound is made. This usually involves a series of chemical reactions, with specific reagents and conditions .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic methods and represented using structural formulas .


Chemical Reactions Analysis

The chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as molecular weight, melting point, boiling point, solubility, etc. are usually determined experimentally .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with chlorophenyl and pyrazole structures have been synthesized and structurally characterized to understand their molecular configuration and potential for further chemical modifications. For instance, the synthesis of isostructural compounds involving chlorophenyl and pyrazole elements was detailed, highlighting the importance of structural characterization in developing new materials with specific properties (Kariuki et al., 2021).

Antimicrobial and Anticancer Applications

Research on chlorophenyl pyrazole derivatives has shown significant potential in antimicrobial and anticancer applications. These compounds have been evaluated for their activity against various bacteria and fungi, demonstrating the importance of molecular design in enhancing biological activity. For example, novel pyrazole derivatives exhibited antimicrobial and anticancer activities, highlighting the therapeutic potential of such compounds (Hafez et al., 2016).

Molecular Docking and Quantum Chemical Analysis

Molecular docking and quantum chemical analysis have been applied to chlorophenyl pyrazole derivatives to predict their interaction with biological targets and understand their electronic properties. Such studies provide insights into the molecular basis of the compound's activity and guide the design of more effective molecules. For instance, quantum chemical calculations and molecular docking studies have been performed on pyrazole derivatives to assess their potential biological activities and interactions with specific receptors (Viji et al., 2020).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Information on the safety and hazards of the compound can be found in Material Safety Data Sheets (MSDS). This includes information on toxicity, environmental impact, handling, and disposal .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-2-3-14(20)17-15-12-8-21-9-13(12)18-19(15)11-6-4-10(16)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIXVPSLMKZAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide

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